3-(3,4-Dimethylphenoxy)pyrrolidine

Description

Historical Development and Discovery Context

The development of this compound emerged from systematic investigations into pyrrolidine derivatives during the advancement of heterocyclic chemistry in pharmaceutical research. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound appears to have been developed as part of broader research programs exploring phenoxy-substituted nitrogen heterocycles. The scientific interest in such derivatives gained momentum through studies investigating structure-activity relationships in compounds containing both pyrrolidine and phenoxy functional groups. Research efforts in this area were driven by the recognition that modifications to the phenyl ring substitution pattern could significantly impact the biological and chemical properties of pyrrolidine derivatives.

The discovery context of this compound reflects the broader evolution of medicinal chemistry toward more sophisticated molecular design strategies. During the development period, researchers recognized that the introduction of specific substituents, such as the 3,4-dimethyl groups, could enhance molecular selectivity and stability. The systematic exploration of various substitution patterns on phenoxy-pyrrolidine scaffolds led to the identification of compounds with improved pharmacological profiles. This compound represents one outcome of these systematic investigations, demonstrating how targeted structural modifications can yield molecules with distinct properties and potential applications.

Chemical Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing multiple functional groups. The name clearly indicates the structural organization, beginning with the pyrrolidine ring as the parent structure and specifying the substitution at the 3-position with a 3,4-dimethylphenoxy group. This nomenclature system provides unambiguous identification of the molecular structure, enabling clear communication within the scientific community. The compound belongs to the broader classification of pyrrolidine derivatives, specifically those modified with aromatic ether linkages.

Within chemical classification systems, this compound falls under several important categories that reflect its structural and functional characteristics. Primary classification places it among nitrogen-containing heterocycles, specifically five-membered ring systems with one nitrogen atom. Secondary classification identifies it as a phenyl ether derivative, due to the oxygen linkage between the pyrrolidine and phenyl components. The presence of methyl substituents on the aromatic ring further classifies it among methylated aromatic compounds. These multiple classification aspects highlight the compound's structural complexity and its position within various chemical families.

| Classification Category | Specific Designation |

|---|---|

| Primary Structure | Pyrrolidine derivative |

| Functional Group | Phenyl ether |

| Ring System | Five-membered nitrogen heterocycle |

| Aromatic Substitution | Dimethyl-substituted phenyl |

| Chemical Family | Nitrogen-containing aromatic ethers |

Registry Information and Identification Parameters

The chemical registry information for this compound provides essential identification parameters that ensure accurate recognition and documentation within chemical databases and regulatory systems. The compound is assigned Chemical Abstracts Service registry number 946760-25-4, which serves as its unique identifier in chemical literature and commercial databases. This registry number enables unambiguous identification regardless of nomenclature variations or structural representation differences. The molecular formula is established as C₁₂H₁₇NO, indicating the precise atomic composition that defines the compound's identity.

Additional identification parameters include various structural identifiers used in different chemical information systems. The compound's molecular weight is precisely determined as 191.27 grams per mole, providing a fundamental physical property for analytical and synthetic applications. Simplified Molecular Input Line Entry System notation represents the compound as CC1=CC=C(OC2CNCC2)C=C1C, offering a standardized method for computer-based molecular representation. These identification parameters collectively ensure accurate tracking and communication of the compound across different scientific and commercial platforms.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 946760-25-4 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Simplified Molecular Input Line Entry System | CC1=CC=C(OC2CNCC2)C=C1C |

| InChI Key | XIZPWTBSTQBDRF-UHFFFAOYNA-N |

Basic Structural Features and Molecular Configuration

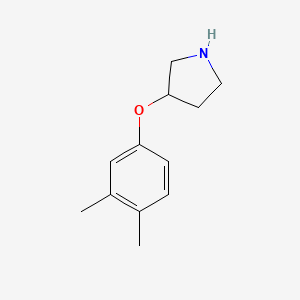

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical and physical properties. The core structure consists of a pyrrolidine ring, which is a saturated five-membered heterocycle containing one nitrogen atom, connected through an ether linkage to a substituted phenyl ring. The pyrrolidine component adopts a puckered conformation typical of five-membered rings, with the nitrogen atom providing both structural stability and potential sites for chemical reactivity. The ether oxygen bridge between the pyrrolidine and phenyl components creates a flexible connection that allows for conformational adjustments while maintaining the overall molecular integrity.

The phenyl ring bears two methyl substituents positioned at the 3 and 4 positions relative to the ether oxygen attachment point, creating what is known as a 3,4-dimethyl substitution pattern. These methyl groups significantly influence the electronic distribution within the aromatic system, providing electron-donating effects that enhance the electron density of the phenyl ring. The positioning of these substituents creates both steric and electronic effects that can impact molecular interactions and reactivity patterns. The overall molecular configuration presents a three-dimensional structure where the pyrrolidine ring and substituted phenyl ring can adopt various conformational arrangements depending on environmental conditions and intermolecular interactions.

| Structural Component | Configuration Details |

|---|---|

| Pyrrolidine Ring | Five-membered saturated heterocycle with nitrogen |

| Ether Linkage | Oxygen bridge connecting pyrrolidine to phenyl ring |

| Phenyl Substitution | 3,4-Dimethyl pattern |

| Molecular Geometry | Flexible three-dimensional arrangement |

| Electronic Character | Electron-rich aromatic system with donor substituents |

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZPWTBSTQBDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Nucleophilic Substitution of Halogenated Precursors

One classical approach involves the reaction of a halogenated ketone or alkyl halide bearing the 3,4-dimethylphenoxy moiety with pyrrolidine under controlled conditions.

- Starting Materials: 3,4-dimethylphenol derivatives converted to halogenated intermediates (e.g., bromoketones or bromopropanes)

- Reaction: Nucleophilic substitution by pyrrolidine attacking the halogenated carbon, often in an aprotic solvent such as benzene or ether

- Conditions: Reflux or room temperature stirring for extended periods (12–60 hours)

- Workup: Extraction, drying, and recrystallization from solvent mixtures like ethanol/ether or isopropanol/ether

This method is supported by analogous syntheses of related pyrrolidino-phenyl compounds, where 1-(3',4'-methylenedioxyphenyl)-2-bromoalkanones reacted with pyrrolidine to yield pyrrolidine derivatives in good yield and purity.

Reductive Amination Route

Another effective method is the reductive amination of 3,4-dimethylbenzaldehyde with pyrrolidine:

- Step 1: Condensation of 3,4-dimethylbenzaldehyde with pyrrolidine to form an imine intermediate

- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride

- Solvent: Typically dichloromethane or methanol

- Temperature: Room temperature or mild heating

- Outcome: Formation of 3-(3,4-dimethylphenoxy)pyrrolidine with high selectivity and yield

This reductive amination approach is widely used for similar compounds like 3-(3,4-dimethoxyphenyl)pyrrolidine, demonstrating its applicability to various substituted phenylpyrrolidines.

Photo-Promoted Ring Contraction of Pyridine Derivatives

A novel and advanced synthetic method involves the photo-induced ring contraction of substituted pyridines to yield pyrrolidine derivatives:

- Starting Material: 3,5-dimethylpyridine or related substituted pyridines

- Reagents: Silylborane reagents (e.g., PhMe2SiBpin)

- Mechanism: Photo-irradiation at 365 nm induces formation of N-boryl-2-silyl-1,2-dihydropyridine intermediates, followed by thermal silyl migration and ring contraction to the pyrrolidine skeleton

- Conditions: Sealed tube, benzene solvent, room temperature, 10-hour irradiation

- Post-reaction: N-benzoylation or other functionalization steps may follow

- Advantages: High functional group tolerance, stereoselectivity, and access to complex pyrrolidine frameworks with substituents at 3,4-positions

While this method is more complex, it offers a powerful synthetic strategy for accessing 3-substituted pyrrolidines, including those with 3,4-dimethylphenoxy groups after appropriate functional group transformations.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Halogenated 3,4-dimethylphenoxyalkanes | Pyrrolidine, benzene/ether, reflux or RT | Straightforward, scalable | Long reaction times, purification needed |

| Reductive amination | 3,4-dimethylbenzaldehyde + pyrrolidine | Sodium triacetoxyborohydride, DCM, RT | High selectivity, mild conditions | Requires careful control of reduction |

| Photo-promoted ring contraction | Substituted pyridines (e.g., 3,5-dimethylpyridine) | Silylborane, benzene, 365 nm irradiation | Stereoselective, functional group tolerant | Specialized equipment, multi-step |

Research Findings and Analysis

- Reaction Yields: Nucleophilic substitution methods typically yield 70–85% of the desired pyrrolidine derivatives after purification. Reductive amination often achieves yields above 80% with minimal side products.

- Reaction Times: Substitution reactions may require 12–60 hours depending on conditions, while reductive amination can be completed within hours.

- Purification: Recrystallization from ethanol/ether mixtures is common. Chromatographic methods may be employed for complex mixtures.

- Functional Group Compatibility: The photo-promoted ring contraction method tolerates diverse substituents, allowing for tailored synthesis of complex pyrrolidines.

- Scalability: Industrial synthesis favors reductive amination and nucleophilic substitution due to simplicity and cost-effectiveness.

Chemical Reactions Analysis

3-(3,4-Dimethylphenoxy)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol (EtOH), as well as catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Discovery and Development

3-(3,4-Dimethylphenoxy)pyrrolidine serves as a scaffold in drug discovery efforts. Its structural properties allow for modifications that may enhance biological activity or selectivity against specific targets. Research indicates that pyrrolidine derivatives can exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing pyrrolidine structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Antitumor Properties : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

- Neuropharmacological Effects : Animal studies have demonstrated sedative and anxiolytic properties, suggesting applications in treating anxiety disorders.

2. Mechanistic Studies

Investigating the mechanisms of action for this compound is critical for understanding its pharmacological profile. This includes studying its binding affinity to various biological targets and elucidating the pathways affected by the compound.

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus and E. coli | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Exhibits sedative and anxiolytic effects |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of this compound against common pathogens. Results indicated significant inhibition zones (14-21 mm) in vitro, demonstrating its potential as an antimicrobial agent.

-

Neuropharmacological Assessment :

- In animal models, the compound was tested for anxiolytic properties. Doses showed reduced locomotor activity, suggesting its efficacy in anxiety-related conditions.

-

Antitumor Activity :

- In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, highlighting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that pyrrolidine derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Table 2: Substituent Effects on Key Properties

| Substituent Type | Electronic Effect | Lipophilicity (Predicted) | Conformational Influence |

|---|---|---|---|

| 3,4-Dimethylphenoxy | Electron-donating (CH3) | High | Steric hindrance, rigid |

| 3,4-Dichlorophenoxy | Electron-withdrawing (Cl) | Moderate | Planar, reduced rotational freedom |

| 2,3-Dimethylphenoxy | Electron-donating (CH3) | High | Altered steric interactions |

| N-(3,4-Dimethoxybenzyl) | Electron-donating (OCH3) | Moderate | Flexible, polar |

Biological Activity

3-(3,4-Dimethylphenoxy)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethylphenoxy group. Its molecular formula is C₁₂H₁₈ClNO, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, therapeutic implications, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cancer cell growth and potential antidepressant properties. The exact mechanisms may vary depending on the target involved and the context of use.

Summary of Biological Activities

Research indicates several promising biological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit efficacy in treating mood disorders.

- Anticancer Properties : Evidence from in vitro studies indicates that it can inhibit the growth of cancer cells and induce apoptosis.

- Enzyme Interaction : The compound has been shown to modulate the activity of certain enzymes, which may contribute to its therapeutic effects .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance, one study reported that derivatives of pyrrolidine compounds exhibited varying degrees of inhibition against MCF-7 breast cancer cells, with some derivatives showing IC50 values in the micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | ~10 | Induces apoptosis |

| 5i (related compound) | MCF-7 | 0.3 - 24 | Dual EGFR/VGFR2 inhibition |

Antidepressant Activity

In behavioral assays, compounds similar to this compound have shown potential antidepressant-like effects in animal models. These findings suggest a mechanism involving serotonin modulation or other neurotransmitter systems.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 3-(2,4-Dimethylphenoxy)pyrrolidine | Moderate antidepressant activity | Different methyl group positioning |

| 3-(3,5-Dimethylphenoxy)pyrrolidine | Limited data on biological activity | Variation in phenoxy group structure |

| This compound | Promising anticancer and antidepressant activity | Unique structural features enhancing efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenoxy)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : A practical approach involves coupling pyrrolidine derivatives with substituted phenols. For example, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed. Evidence from analogous compounds (e.g., 3,4-dimethoxyphenyl-substituted pyrrolo[2,3-b]pyridines) suggests that Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH at 105°C achieves efficient aryl-pyrrolidine bond formation . Optimization of stoichiometry, solvent polarity, and temperature is critical to minimize side products like dehalogenated intermediates.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the 3,4-dimethylphenoxy group exhibits distinct aromatic proton splitting (e.g., doublets for meta protons) and methyl group singlet(s) in the aliphatic region. High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass. In cases of rotational constraints (e.g., hindered phenoxy-pyrrolidine rotation), variable-temperature NMR or 2D NOESY experiments may clarify spatial arrangements .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates to predict regioselectivity in electrophilic substitutions or cycloadditions. For example, Fukui indices or molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites on the pyrrolidine ring. Coupling DFT with cheminformatics (e.g., ICReDD’s reaction path search methods) enables rapid screening of reaction conditions, reducing experimental trial-and-error .

Q. How can researchers address contradictions in reported synthetic yields for this compound analogs?

- Methodological Answer : Systematic analysis of variables (e.g., catalyst loading, solvent purity, moisture sensitivity) is critical. For instance, Pd catalyst deactivation due to dimethylphenoxide coordination might explain yield discrepancies. Design of Experiments (DoE) with factorial designs (e.g., 2³ factorial matrices) isolates key factors. Reproducibility can be enhanced by strict moisture control (e.g., Schlenk techniques) and inline analytics (e.g., reaction monitoring via FTIR) .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer : Fragment-based drug design (FBDD) combined with X-ray crystallography or cryo-EM can map binding interactions. For in vitro assays, introduce systematic substituents (e.g., halogenation at the phenyl ring or pyrrolidine N-alkylation) and correlate with activity data. Use multivariate regression (e.g., CoMFA or CoMSIA) to quantify steric/electronic contributions. Ensure purity (>99% by HPLC) and stereochemical consistency (e.g., chiral chromatography for enantiomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.